Cas no 1092277-07-0 (3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid)

3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid is a versatile pyridine derivative with applications in pharmaceutical and agrochemical synthesis. Its structure features a reactive chloro substituent and an allyloxy group, enabling selective functionalization for further derivatization. The carboxylic acid moiety enhances solubility and provides a handle for conjugation or salt formation. This compound is particularly valuable as an intermediate in the development of bioactive molecules, owing to its balanced reactivity and stability under controlled conditions. Its well-defined purity and consistent performance make it suitable for research and industrial-scale processes requiring precise molecular modifications.
3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid structure
1092277-07-0 structure
Product name:3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
CAS No:1092277-07-0
MF:C9H8ClNO3
MW:213.617721557617
CID:5055191

3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
    • 3-chloro-6-prop-2-enoxypyridine-2-carboxylic acid
    • Z1222331856
    • 3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
    • Inchi: 1S/C9H8ClNO3/c1-2-5-14-7-4-3-6(10)8(11-7)9(12)13/h2-4H,1,5H2,(H,12,13)
    • InChI Key: KAFUFUYCQKEHRG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=NC=1C(=O)O)OCC=C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 222
  • Topological Polar Surface Area: 59.4
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 344.5±37.0 °C at 760 mmHg
  • Flash Point: 162.1±26.5 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid Security Information

3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321973-250mg
3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
1092277-07-0 95%
250mg
¥6739.00 2024-08-09
Enamine
EN300-54296-0.05g
3-chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
1092277-07-0 95.0%
0.05g
$135.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321973-2.5g
3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
1092277-07-0 95%
2.5g
¥30290.00 2024-08-09
TRC
B421070-50mg
3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic Acid
1092277-07-0
50mg
$ 160.00 2022-06-07
Enamine
EN300-54296-10.0g
3-chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
1092277-07-0 95.0%
10.0g
$2638.0 2025-02-20
Enamine
EN300-54296-0.1g
3-chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
1092277-07-0 95.0%
0.1g
$202.0 2025-02-20
Aaron
AR019XWY-500mg
3-chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
1092277-07-0 95%
500mg
$685.00 2025-02-10
Aaron
AR019XWY-10g
3-chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
1092277-07-0 98%
10g
$3653.00 2023-12-16
1PlusChem
1P019XOM-100mg
3-chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
1092277-07-0 98%
100mg
$303.00 2023-12-26
1PlusChem
1P019XOM-10g
3-chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
1092277-07-0 98%
10g
$3323.00 2023-12-26

Additional information on 3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid

3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid (CAS No. 1092277-07-0)

The compound 3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid, identified by the CAS registry number CAS No. 1092277-07-0, is a notable organic compound with significant applications in various fields, particularly in pharmaceutical and agrochemical industries. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and synthetic potential. The structure of this compound features a pyridine ring substituted with a chlorine atom at position 3, a propenyl oxy group at position 6, and a carboxylic acid group at position 2. These substituents contribute to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions. The incorporation of the propenyl oxy group has been shown to enhance the compound's stability and bioavailability, making it an attractive candidate for drug development.

In terms of biological activity, studies have demonstrated that 3-Chloro-6-(prop-2-en-1-yloxy)pyridine exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Additionally, this compound has shown promise as a potential lead molecule for the development of novel antiviral agents, particularly against emerging viral pathogens.

The application of computational chemistry techniques, such as molecular docking and quantum mechanics calculations, has provided deeper insights into the molecular interactions of this compound with target proteins. These studies have revealed that the carboxylic acid group plays a critical role in binding to specific receptor sites, thereby influencing its pharmacokinetic profile.

Moreover, recent research has focused on the green synthesis of this compound using eco-friendly methods, such as microwave-assisted synthesis and enzymatic catalysis. These approaches not only reduce environmental impact but also improve the overall yield and purity of the product.

In conclusion, 3-Chloro-6-(prop-2-en-1-yloxy)pyridine is a versatile compound with immense potential in various scientific domains. Its unique structure, coupled with advanced synthetic methodologies and biological activities, positions it as a valuable tool for future innovations in drug discovery and material science.

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